I-CBP112 -

I-CBP112

Catalog Number: EVT-269908
CAS Number:
Molecular Formula: C27H36N2O5
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

I-CBP112 is a potent and selective small molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A-binding protein p300 (p300/CBP). [] These proteins play crucial roles in regulating gene expression through acetylation of histones and other proteins. I-CBP112 acts as an acetyl-lysine competitive protein-protein interaction inhibitor, specifically targeting the bromodomains of CBP/p300. [] This selectivity makes I-CBP112 a valuable tool for dissecting the specific roles of CBP/p300 bromodomains in various biological processes and disease models.

CBP30

  • Compound Description: CBP30 is a small molecule that binds to the bromodomain of CBP/p300. Unlike I-CBP112, CBP30 does not stimulate nucleosome acetylation by CBP/p300. []
  • Relevance: CBP30 serves as a valuable tool to study the different mechanisms of action of bromodomain ligands on CBP/p300. It highlights that binding to the bromodomain doesn't necessarily lead to activation, as seen with I-CBP112. [] CBP30 can neutralize the effects of I-CBP112 on p300/CBP, suggesting a competitive binding mechanism at the bromodomain. [] This finding underscores the specificity of I-CBP112's mode of action.

A-485

  • Compound Description: A-485 is a small molecule inhibitor targeting the histone acetyltransferase (HAT) domain of CBP/p300. []
  • Relevance: A-485 inhibits the catalytic activity of CBP/p300, while I-CBP112 targets its bromodomain, offering complementary approaches to modulate CBP/p300 function. [] Combining A-485 and I-CBP112 synergistically inhibits prostate cancer cell proliferation, demonstrating a potential advantage of targeting both domains. []

JQ1

  • Compound Description: JQ1 is a potent and selective small-molecule inhibitor of BET bromodomains, a family of proteins involved in transcriptional regulation. [, ]
  • Relevance: While I-CBP112 specifically targets the CBP/p300 bromodomain, JQ1 exhibits a broader inhibitory effect on the BET family bromodomains. [] Combining I-CBP112 with JQ1 demonstrates a synergistic effect on AML cell survival, suggesting a potential for combinatorial therapies targeting multiple bromodomain-containing proteins. [, ]
  • Compound Description: Doxorubicin is a widely used chemotherapeutic agent for various cancers, including leukemia. It functions by interfering with DNA replication and repair. [, ]
  • Relevance: I-CBP112 enhances the sensitivity of some AML cell lines to doxorubicin, suggesting a potential for synergistic effects in combinatorial treatment strategies. [, ] This combination might improve treatment efficacy by simultaneously targeting different cellular pathways crucial for cancer cell survival.
  • Compound Description: BSP is a pan-bromodomain inhibitor, broadly targeting various bromodomains, including those of the BET family and potentially CBP/p300. []
  • Relevance: Unlike the more selective I-CBP112, BSP targets a broader range of bromodomains, potentially leading to a wider range of cellular effects. [] Comparing the effects of BSP and I-CBP112 on leukemic cells could help elucidate the specific contributions of CBP/p300 bromodomain inhibition. []

TPOP146

  • Compound Description: TPOP146 is a potent and selective CBP/P300 benzoxazepine bromodomain inhibitor structurally related to I-CBP112. []
  • Relevance: TPOP146 represents an advancement in the development of CBP/P300 bromodomain inhibitors, exhibiting high affinity for CBP and excellent selectivity over other bromodomains. [] The structural similarities and shared target make it a valuable compound for further investigation and comparison with I-CBP112.

2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold

  • Compound Description: This chemical scaffold is a key structural element in I-CBP112 and other CBP/P300 bromodomain inhibitors. It acts as an N-acetyl-lysine mimetic, enabling the inhibitors to bind to the bromodomain. []
  • Relevance: The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is crucial for the development of potent and selective CBP/P300 bromodomain inhibitors like I-CBP112. [] Exploring modifications to this scaffold could lead to the identification of novel inhibitors with improved potency, selectivity, or pharmacological properties.

Resveratrol (RSV)

  • Compound Description: Resveratrol is a natural polyphenol with antioxidant and anti-inflammatory properties. [] It has been shown to activate Sirt1, a deacetylase that counteracts the effects of CBP/p300. []
  • Relevance: Resveratrol, alongside I-CBP112, can rescue nicotinamide-induced mouse embryo developmental defects. [] Both compounds increase the level of Sirt1 and decrease H3K56ac, suggesting a potential interplay between their mechanisms of action. [] This finding highlights potential avenues for combinatorial therapeutic strategies utilizing both compounds.

Polydatin

  • Compound Description: Polydatin, a natural precursor of resveratrol, exhibits antioxidant and anti-inflammatory effects. []
  • Relevance: Polydatin, along with I-CBP112, has demonstrated protective effects against nicotinamide-induced mitochondrial dysfunction in early bovine embryos. [] This suggests a potential synergistic effect of these compounds in mitigating cellular stress and promoting embryo development, warranting further investigation.
Overview

I-CBP112 is a selective small molecule inhibitor targeting the bromodomains of the transcriptional coactivators CREB-binding protein and p300. These proteins play crucial roles in regulating gene expression by interacting with acetylated lysine residues on histones and other proteins, making them significant in various biological processes, including cancer development. The compound has garnered attention for its potential therapeutic applications in hematological malignancies and solid tumors.

Source and Classification

I-CBP112 was developed by the Structural Genomics Consortium as part of efforts to create chemical probes that selectively inhibit bromodomain-containing proteins. It is classified as a bromodomain inhibitor, specifically targeting the bromodomains of CREB-binding protein and p300, which are involved in chromatin remodeling and transcriptional regulation. The compound has been shown to exhibit selectivity against other bromodomain proteins, making it a valuable tool for studying the function of these proteins in cellular contexts .

Synthesis Analysis

The synthesis of I-CBP112 involves several key steps, primarily focusing on the benzo-oxazepine core structure that characterizes this compound class. The synthesis process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified to introduce functional groups necessary for activity.
  2. Chemical Reactions: Various reactions such as condensation, cyclization, and functional group modifications are employed to construct the benzo-oxazepine framework.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to isolate I-CBP112 from by-products.

The specific details of the synthetic route are often proprietary or described in detail in specialized publications .

Molecular Structure Analysis

I-CBP112 has a well-defined molecular structure characterized by its ability to mimic acetyl-lysine residues. Key features include:

  • Core Structure: The compound contains a benzo-oxazepine core that is essential for its binding affinity.
  • Binding Interactions: The carbonyl group branching off the oxazepine ring forms hydrogen bonds with conserved residues in the bromodomain, facilitating strong interactions with CREB-binding protein and p300.

Data from crystallographic studies reveal that I-CBP112 binds with an induced fit mechanism, leading to conformational changes in the target protein .

Chemical Reactions Analysis

I-CBP112 undergoes various chemical interactions upon binding to its target:

  1. Hydrogen Bonding: The compound forms hydrogen bonds with specific amino acids in the bromodomain, which stabilizes its binding.
  2. Induced Fit Mechanism: Upon binding, I-CBP112 induces conformational changes in the bromodomain, enhancing its inhibitory effect on CREB-binding protein and p300 functions .

These interactions are critical for its selectivity and potency as an inhibitor.

Mechanism of Action

The mechanism of action of I-CBP112 involves several steps:

  1. Target Binding: I-CBP112 selectively binds to the bromodomains of CREB-binding protein and p300, competing with acetylated lysines for binding sites.
  2. Disruption of Protein Function: By inhibiting these interactions, I-CBP112 disrupts the recruitment of transcriptional machinery necessary for gene expression.
  3. Cellular Effects: In cellular models, treatment with I-CBP112 leads to increased acetylation levels on histones and subsequent alterations in gene expression profiles associated with cancer cell growth .

This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

I-CBP112 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations exceeding 10 mM, facilitating its use in various experimental setups.
  • Stability: The compound can be stored at low temperatures (-20°C) without significant degradation over time.
  • Selectivity Profile: I-CBP112 shows high selectivity for CREB-binding protein and p300 over other bromodomain-containing proteins, with a dissociation constant (K_D) measured at approximately 151 nM for CREB-binding protein and 167 nM for p300 .

These properties make I-CBP112 suitable for both in vitro and potential future in vivo applications.

Applications

I-CBP112 has multiple scientific uses:

  1. Cancer Research: It is primarily investigated for its potential therapeutic effects against acute leukemia and other malignancies by inhibiting critical pathways involved in tumor growth.
  2. Biochemical Studies: Researchers utilize I-CBP112 as a chemical probe to dissect the functions of CREB-binding protein and p300 in cellular processes.
  3. Drug Development: Insights gained from studies involving I-CBP112 may inform the design of more potent inhibitors targeting similar pathways in cancer therapy .

Properties

Product Name

I-CBP112

IUPAC Name

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1

InChI Key

YKNAKDFZAWQEEO-IBGZPJMESA-N

SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

I-CBP112; I-CBP-112; I-CBP 112.

Canonical SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC

Isomeric SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.